molecular formula C8H17Cl B14367492 1-Chloro-3,3,4-trimethylpentane CAS No. 90224-29-6

1-Chloro-3,3,4-trimethylpentane

Cat. No.: B14367492
CAS No.: 90224-29-6
M. Wt: 148.67 g/mol
InChI Key: FUWJJYUOCOKSDX-UHFFFAOYSA-N
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Description

1-Chloro-3,3,4-trimethylpentane is an organic compound belonging to the class of alkyl halides It is a branched hydrocarbon with a chlorine atom attached to the first carbon of the main chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3,3,4-trimethylpentane can be synthesized through several methods. One common approach involves the chlorination of 3,3,4-trimethylpentane. This reaction typically occurs under controlled conditions using chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3,3,4-trimethylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products:

    Substitution: Formation of 3,3,4-trimethylpentanol.

    Elimination: Formation of 3,3,4-trimethyl-1-pentene.

    Oxidation: Formation of corresponding carboxylic acids or ketones.

Scientific Research Applications

1-Chloro-3,3,4-trimethylpentane has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Explored for its potential use in drug development and as a reagent in pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-3,3,4-trimethylpentane involves its interactions with molecular targets through its chlorine atom. In substitution reactions, the chlorine atom is replaced by nucleophiles, leading to the formation of new compounds. In elimination reactions, the compound loses a hydrogen and a chlorine atom, resulting in the formation of alkenes. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved.

Comparison with Similar Compounds

1-Chloro-3,3,4-trimethylpentane can be compared with other similar compounds, such as:

  • 1-Chloro-2,2,3-trimethylpentane
  • 2-Chloro-3,3,4-trimethylpentane
  • 3-Chloro-3,3,4-trimethylpentane

These compounds share similar structural features but differ in the position of the chlorine atom. The unique positioning of the chlorine atom in this compound influences its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

90224-29-6

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

1-chloro-3,3,4-trimethylpentane

InChI

InChI=1S/C8H17Cl/c1-7(2)8(3,4)5-6-9/h7H,5-6H2,1-4H3

InChI Key

FUWJJYUOCOKSDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)CCCl

Origin of Product

United States

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